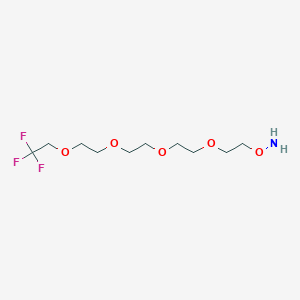
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Overview
Description
“1,1,1-Trifluoroethyl-PEG4-Aminooxy” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H20F3NO5 . The molecular weight is 291.3 g/mol . The structure includes a trifluoroethyl group, a PEG4 chain, and an aminooxy functional group .
Chemical Reactions Analysis
As a PEG-based PROTAC linker, “this compound” can be used to connect two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The specific chemical reactions involved in this process are not detailed in the retrieved resources.
Scientific Research Applications
Bioconjugation and Drug Delivery Enhancement 1,1,1-Trifluoroethyl-PEG4-Aminooxy and its derivatives are integral in bioconjugation and enhancing drug delivery. The conjugation technique known as PEGylation involves attaching polyethylene glycol (PEG) to proteins, peptides, oligonucleotides, and nanoparticles. This process has been a cornerstone in the pharmaceutical industry, significantly prolonging the blood circulation time of biotherapeutics and improving drug efficacy. Despite the success, the use of PEGylated drugs has revealed limitations such as immunogenicity, leading to the search for alternative polymers to overcome these drawbacks (Thai Thanh Hoang Thi et al., 2020).
Alternatives to PEGylation Research has highlighted the emergence of alternative biocompatible polymers, such as Poly(2-oxazoline)s, which offer similar benefits to PEG but with reduced immunogenicity and enhanced synthetic versatility. These alternatives are explored for constructing therapeutic polymer-protein conjugates, potentially replacing PEG in various biomedical applications (O. Sedláček et al., 2019).
Material Science and Nanotechnology this compound also finds applications in material science and nanotechnology. Functionalization of materials like Graphene Oxide with PEG (PEG-GO) has been explored due to its solubility, stability, and biocompatibility. Such materials are used in tissue engineering, aiding in stem cell attachment, proliferation, and differentiation, and also in drug delivery systems (Santanu Ghosh et al., 2020).
Pharmacokinetics and Drug Delivery Systems Understanding the in vivo fate of PEG-containing block copolymers used in nanocarrier drug delivery systems is crucial. These studies are pivotal for evaluating the safety, efficacy, and toxicity of nanocarrier systems. Despite numerous developments, the high failure rate of clinical trials for these systems emphasizes the need for detailed studies on their in vivo distribution, degradation, and immunogenicity (L. Yin et al., 2022).
Amphiphilic Hydrogels for Biomedical Applications this compound's derivatives, like PEG, are used in creating amphiphilic hydrogels combining with other biocompatible polymers. These hydrogels offer promising applications in drug delivery and tissue engineering due to their mechanical properties and controlled drug release capabilities. They are particularly beneficial in creating injectable hydrogels that are responsive to physiological triggers like temperature and pH (Alaleh Dabbaghi et al., 2021).
Mechanism of Action
Target of Action
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The aminooxy group in 1,1,1-Trifluoroethyl-PEG4-Aminooxy can react with an aldehyde to form an oxime bond .
Mode of Action
This compound acts as a linker in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective degradation of specific proteins within the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound to create PROTACs, it is possible to selectively target specific proteins for degradation, potentially altering various downstream cellular processes depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . It is recommended to store the compound at -20°C . Aminooxy compounds are very reactive and sensitive; they cannot be stored for long term and immediate use (within 1 week) is highly recommended .
Future Directions
The future directions of “1,1,1-Trifluoroethyl-PEG4-Aminooxy” are likely to be in the field of drug development, particularly in the design and synthesis of PROTACs . As a PEG-based PROTAC linker, it has potential applications in the selective degradation of target proteins, which is a promising approach for the development of targeted therapy drugs .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-Aminooxy is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . By connecting a ligand for an E3 ubiquitin ligase with a ligand for a target protein, this compound enables the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
properties
IUPAC Name |
O-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO5/c11-10(12,13)9-18-6-5-16-2-1-15-3-4-17-7-8-19-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCKGCTWRTZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)(F)F)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




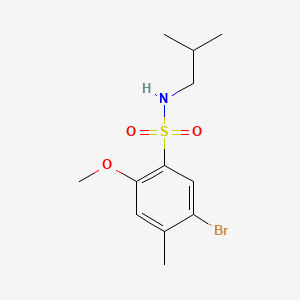
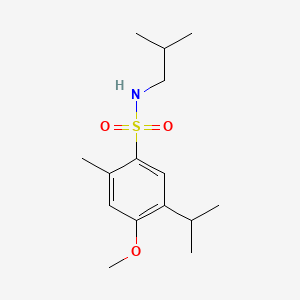


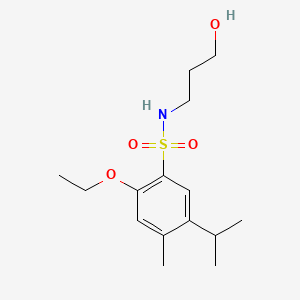
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
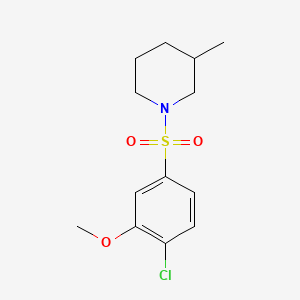
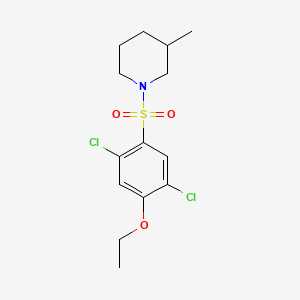
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)


